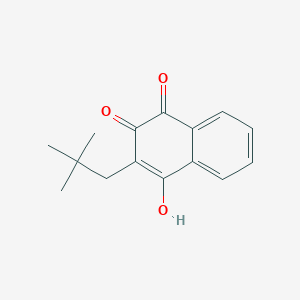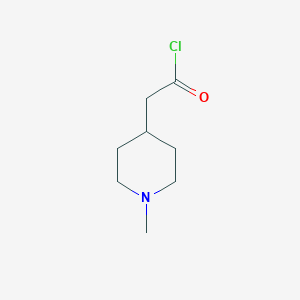![molecular formula C16H15N3O B8661949 4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol](/img/structure/B8661949.png)
4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol typically involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. One method involves using 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst, which provides a green, simple, and efficient route . The reaction is carried out at room temperature, and the products are isolated by simple filtration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous and reusable catalysts, such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: This compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar biological activities.
1-phenyl-3-methylpyrazol-5-one: A precursor in the synthesis of various pyrazole derivatives.
Uniqueness
4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C16H15N3O |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol |
InChI |
InChI=1S/C16H15N3O/c1-12-11-19(14-5-3-2-4-6-14)18-16(12)17-13-7-9-15(20)10-8-13/h2-11,20H,1H3,(H,17,18) |
InChI-Schlüssel |
GBVCMLYXBJQLMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B8661866.png)



![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-4-methylpentanoate](/img/structure/B8661900.png)
![7-Chloro-6-(2-chlorobutyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B8661902.png)






![1H-Pyrazole-3-carboxamide, 5-methyl-N-[4-(phenylmethoxy)phenyl]-](/img/structure/B8661935.png)

